molecular formula C8H14N2O4 B12863085 (1R,2S,3R)-1-(1-Methyl-1H-pyrazol-4-yl)butane-1,2,3,4-tetraol

(1R,2S,3R)-1-(1-Methyl-1H-pyrazol-4-yl)butane-1,2,3,4-tetraol

Cat. No.: B12863085
M. Wt: 202.21 g/mol
InChI Key: KFUKMKKKBBNUCT-BWZBUEFSSA-N
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Description

(1R,2S,3R)-1-(1-Methyl-1H-pyrazol-4-yl)butane-1,2,3,4-tetraol is a complex organic compound characterized by its unique stereochemistry and functional groups. The compound features a pyrazole ring, a common motif in medicinal chemistry, and multiple hydroxyl groups, which can significantly influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,3R)-1-(1-Methyl-1H-pyrazol-4-yl)butane-1,2,3,4-tetraol typically involves multi-step organic reactions One possible route could start with the formation of the pyrazole ring through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might involve the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,3R)-1-(1-Methyl-1H-pyrazol-4-yl)butane-1,2,3,4-tetraol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

    Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield pyrazole ketones, while reduction could produce various alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S,3R)-1-(1-Methyl-1H-pyrazol-4-yl)butane-1,2,3,4-tetraol can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, this compound might be studied for its potential interactions with enzymes or receptors, given the presence of the pyrazole ring, which is known to bind to various biological targets.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, due to the bioactive nature of the pyrazole ring.

Industry

In the industrial sector, this compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2S,3R)-1-(1-Methyl-1H-pyrazol-4-yl)butane-1,2,3,4-tetraol would depend on its specific interactions with molecular targets. The pyrazole ring could interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The hydroxyl groups might also play a role in hydrogen bonding and molecular recognition processes.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S,3R)-1-(1-Methyl-1H-pyrazol-4-yl)butane-1,2,3,4-tetraol: can be compared with other pyrazole-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple hydroxyl groups, which can significantly influence its chemical reactivity and biological activity compared to other pyrazole derivatives.

Properties

Molecular Formula

C8H14N2O4

Molecular Weight

202.21 g/mol

IUPAC Name

(1R,2S,3R)-1-(1-methylpyrazol-4-yl)butane-1,2,3,4-tetrol

InChI

InChI=1S/C8H14N2O4/c1-10-3-5(2-9-10)7(13)8(14)6(12)4-11/h2-3,6-8,11-14H,4H2,1H3/t6-,7-,8-/m1/s1

InChI Key

KFUKMKKKBBNUCT-BWZBUEFSSA-N

Isomeric SMILES

CN1C=C(C=N1)[C@H]([C@@H]([C@@H](CO)O)O)O

Canonical SMILES

CN1C=C(C=N1)C(C(C(CO)O)O)O

Origin of Product

United States

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